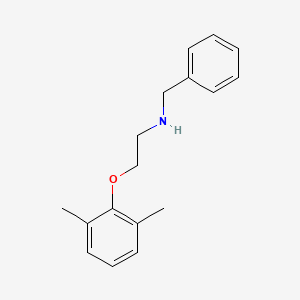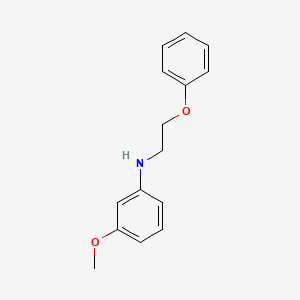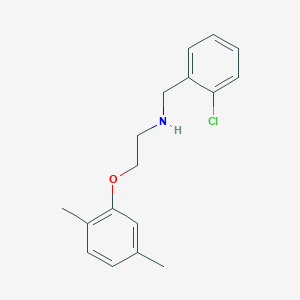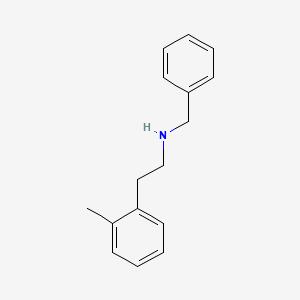![molecular formula C21H20ClNO2 B1385382 2-Chloro-N-[4-(2-phenoxyethoxy)benzyl]aniline CAS No. 1040690-04-7](/img/structure/B1385382.png)
2-Chloro-N-[4-(2-phenoxyethoxy)benzyl]aniline
Overview
Description
2-Chloro-N-[4-(2-phenoxyethoxy)benzyl]aniline, also known as Boc–Anil (Boc-protected aminobenzyl aniline), is a chemical compound used in various fields of research and industry. It has a molecular weight of 353.84 and a molecular formula of C21H20ClNO2 .
Molecular Structure Analysis
The molecular structure of 2-Chloro-N-[4-(2-phenoxyethoxy)benzyl]aniline can be represented by the SMILES notation: C1=CC=C (C=C1)OCCOC2=CC=C (C=C2)CNC3=CC=CC=C3Cl .Scientific Research Applications
Synthesis and Characterization
The chemical 2-Chloro-N-[4-(2-phenoxyethoxy)benzyl]aniline has been explored in various synthesis and characterization studies. For instance, research has been conducted on the synthesis of related chloro-aniline compounds and their subsequent structural and compositional analysis. One study focused on the synthesis of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy] aniline from 2-chloro-4-aminophenol, yielding a product characterized by various analytical techniques such as elemental analyses and IR spectra (Wen Zi-qiang, 2007). Another study investigated the isomeric properties of 3- and 4-chloro-N-[1-(1H-pyrrol-2-yl)ethylidene]aniline, examining the planar backbone structure and intermolecular interactions forming centrosymmetric dimers (B. Su et al., 2013).
Reaction Pathways and Product Formation
The study of reaction pathways and product formation involving chloro-aniline compounds is another significant area of research. Research has been conducted on the synthesis of benzoxazine, examining the reaction paths of phenol, aniline, and formaldehyde, and identifying N-hydroxymethyl aniline as a key intermediate (Chengxi Zhang et al., 2015). Additionally, the formation of various compounds from the reaction of benzyl chloroformate with substituted anilines was studied, highlighting the influence of electron-withdrawing and electron-donating groups on product formation (H. Pati et al., 2004).
Supramolecular Behavior and Self-Assembly
The supramolecular behavior and self-assembly of chloro-aniline derivatives have been explored in the context of designing novel materials. A study on the design and synthesis of G-2 melamine-based dendrimers incorporating 4-(n-octyloxy)aniline as a peripheral unit revealed insights into the self-organization and self-assembly of these dendritic melamines in solution and solid-state (Cristina Morar et al., 2018).
properties
IUPAC Name |
2-chloro-N-[[4-(2-phenoxyethoxy)phenyl]methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClNO2/c22-20-8-4-5-9-21(20)23-16-17-10-12-19(13-11-17)25-15-14-24-18-6-2-1-3-7-18/h1-13,23H,14-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSFJNVFNCFLBGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCOC2=CC=C(C=C2)CNC3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[4-(2-phenoxyethoxy)benzyl]aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



-methanamine](/img/structure/B1385302.png)


![N-{2-[2-(Tert-butyl)phenoxy]ethyl}-3-methoxyaniline](/img/structure/B1385306.png)
![N-[2-(2,4-Dichlorophenoxy)ethyl]cyclohexanamine](/img/structure/B1385308.png)

methanamine](/img/structure/B1385311.png)
![N-{2-[2-(Tert-butyl)phenoxy]ethyl}-N-(3-pyridinylmethyl)amine](/img/structure/B1385312.png)
![N-[4-(2-Ethoxyethoxy)benzyl]-3-(2-methoxyethoxy)aniline](/img/structure/B1385313.png)
![N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-2,5-dimethylaniline](/img/structure/B1385316.png)

![N-[2-(4-Isopropylphenoxy)ethyl]-2-methyl-2-propanamine](/img/structure/B1385320.png)
![2-Furyl-N-[3-(phenethyloxy)benzyl]methanamine](/img/structure/B1385321.png)
![N-[4-(2,4-Dichlorophenoxy)butyl]-N-(4-methoxybenzyl)amine](/img/structure/B1385322.png)